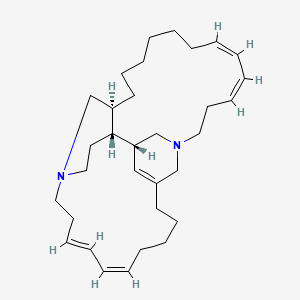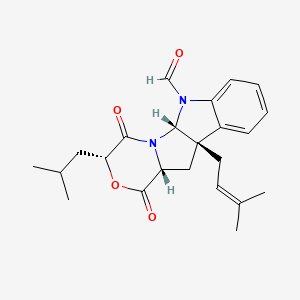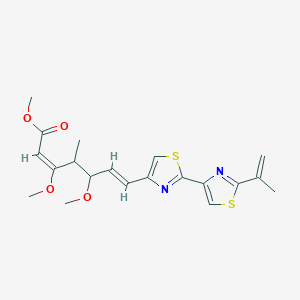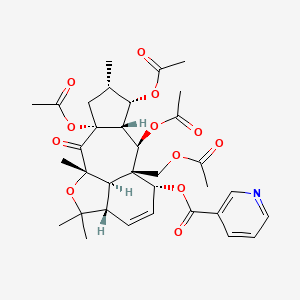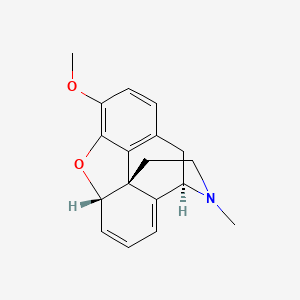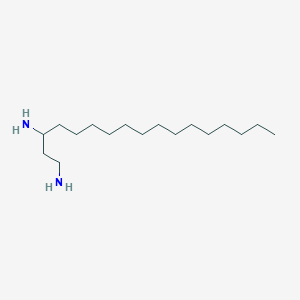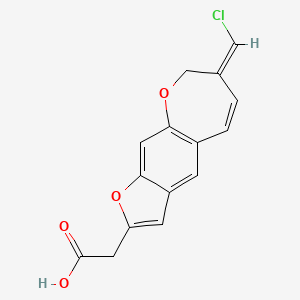
(Z)-Pterulinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Pterulinic acid is a natural product found in Pterula with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Properties
(Z)-Pterulinic acid, extracted from a Pterula species, exhibits significant antifungal properties. It acts as an effective inhibitor of eukaryotic respiration, targeting the mitochondrial NADH:ubiquinone oxidoreductase (complex I). This compound shows weak or no cytotoxic activities, making it a potential candidate for developing novel antifungal agents (Engler, Anke, & Sterner, 1997).
Physico-Chemical Properties
The structural elucidation of (Z)-Pterulinic acid reveals its complex chemical makeup, which includes a 1-benzoxepin ring system and chlorination. The substance was isolated as a mixture of (Z)-1a and (E)-1a isomers, the former being more prevalent. This understanding of its structure, obtained through mass spectrometry and NMR spectroscopy, is crucial for potential pharmaceutical applications (Engler, Anke, & Sterner, 1997).
Synthesis for Research
Efficient synthesis of (Z)-Pterulinic acid has been achieved, which is essential for its study and potential applications in scientific research. The synthesis involves a tandem S N 2/Wittig reaction to form the 1-benzoxepine ring skeleton, a key component of the compound. This method provides a concise and effective route to synthesize this complex molecule (Lin, Kuo, Wang, & Huang, 2003).
Eigenschaften
Produktname |
(Z)-Pterulinic acid |
|---|---|
Molekularformel |
C15H11ClO4 |
Molekulargewicht |
290.7 g/mol |
IUPAC-Name |
2-[(7Z)-7-(chloromethylidene)furo[3,2-h][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C15H11ClO4/c16-7-9-1-2-10-3-11-4-12(5-15(17)18)20-14(11)6-13(10)19-8-9/h1-4,6-7H,5,8H2,(H,17,18)/b9-7- |
InChI-Schlüssel |
MMKVRUNBWGNULK-CLFYSBASSA-N |
Isomerische SMILES |
C1/C(=C\Cl)/C=CC2=C(O1)C=C3C(=C2)C=C(O3)CC(=O)O |
Kanonische SMILES |
C1C(=CCl)C=CC2=C(O1)C=C3C(=C2)C=C(O3)CC(=O)O |
Synonyme |
pterulinic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




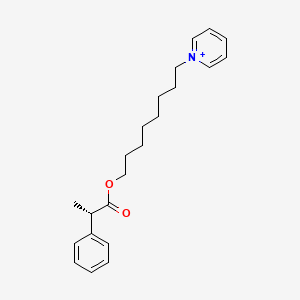
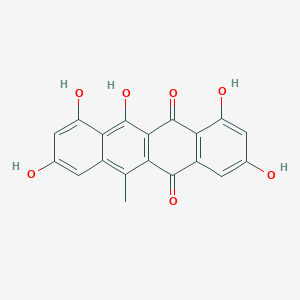
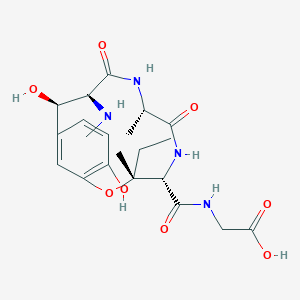
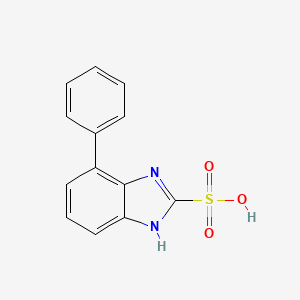
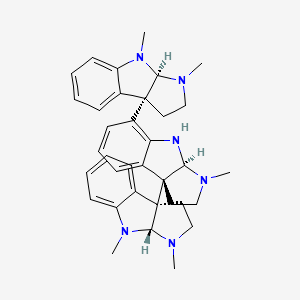
![rac-(2E)-1-[5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-2-(4-methylpent-3-en-1-yl)-2H-chromen-8-yl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B1245128.png)
